

# Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate CAS number 287953-54-2

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## Compound of Interest

	Benzyl 4-
Compound Name:	(chlorosulfonyl)piperidine-1-carboxylate
Cat. No.:	B112421

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## An In-depth Technical Guide to **Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate**

CAS Number: 287953-54-2 Molecular Formula:  $C_{13}H_{16}ClNO_4S$  Synonyms: Benzyl 4-(chlorosulfonyl)-1-piperidinecarboxylate, N-Benzyl oxycarbonyl-4-piperidinesulfonyl chloride

This technical guide provides a comprehensive overview of **Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate**, a key intermediate for researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, safety information, and its pivotal role as a building block in synthetic and medicinal chemistry.

## Chemical and Physical Properties

**Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate** is a solid compound at ambient temperature. Its structure features a piperidine ring functionalized with both a chlorosulfonyl group and a benzyl carbamate protecting group. This strategic combination makes it a valuable reagent for introducing the piperidine-4-sulfonyl moiety into molecules, a common scaffold in pharmacologically active compounds. The N-benzyl piperidine (N-BP) motif, in particular, is frequently used in drug discovery to modulate physicochemical properties and efficacy.<sup>[1]</sup>

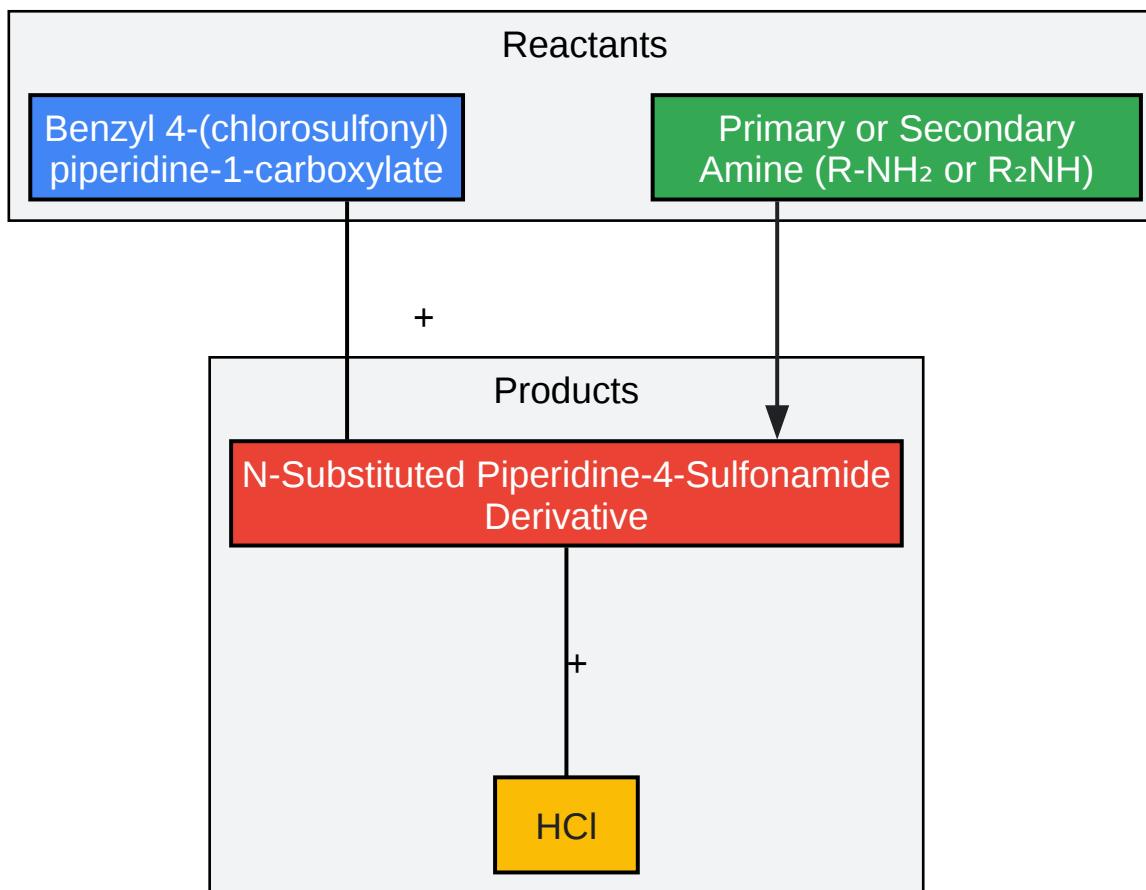
Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	<b>287953-54-2</b>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>13</sub> H <sub>16</sub> CINO <sub>4</sub> S	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	317.79 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	benzyl 4-chlorosulfonylpiperidine-1-carboxylate	<a href="#">[2]</a> <a href="#">[3]</a>
InChIKey	HEGCWAOVTPVFBJ-UHFFFAOYSA-N	<a href="#">[2]</a> <a href="#">[3]</a>
Physical Form	Solid	
Purity	≥95% (typical)	

| Storage Temperature| Ambient to -20°C |[\[5\]](#) |

## Reactivity and Synthetic Applications

The primary reactive center of this molecule is the sulfonyl chloride (-SO<sub>2</sub>Cl) group. This functional group readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamides. This reactivity is fundamental to its application in drug discovery for creating libraries of sulfonamide derivatives for biological screening. The benzyloxycarbonyl (Cbz or Z) group serves as a protecting group for the piperidine nitrogen, preventing its interference in reactions and allowing for selective functionalization.

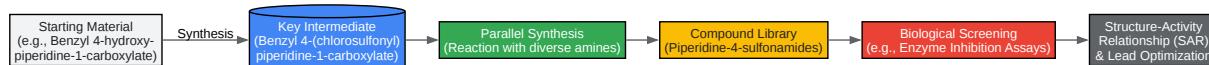


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Caption: General reactivity of **Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate** with amines.

## Role in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.<sup>[1]</sup> This compound serves as an intermediate for synthesizing molecules targeting a range of biological systems. For example, sulfonamide-containing molecules derived from similar building blocks have been investigated as potent inhibitors of enzymes like carbonic anhydrase.<sup>[6]</sup> The ability to readily couple this intermediate with a diverse set of amines allows for the rapid generation of compound libraries, which is a cornerstone of modern lead discovery and optimization campaigns.



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Caption: Logical workflow of the compound's use in a drug discovery program.

## Experimental Protocols

While a specific, published synthesis for **Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate** is not readily available, a plausible route involves the conversion of a precursor like Benzyl 4-hydroxypiperidine-1-carboxylate. The following protocols outline a general procedure for its use in synthesizing a sulfonamide derivative.

### Protocol 1: General Synthesis of an N-Aryl Piperidine-4-Sulfonamide

This protocol describes a representative procedure for reacting **Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate** with a generic aniline derivative.

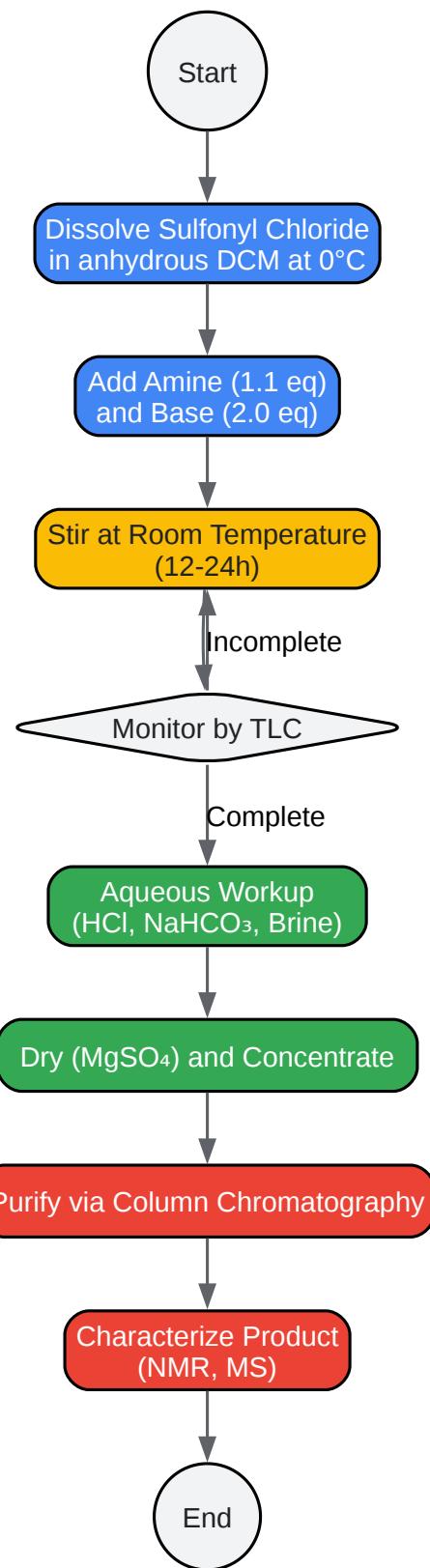
Materials:

- **Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate** (1.0 eq)
- Substituted Aniline (1.1 eq)
- Pyridine or Triethylamine (2.0 eq)
- Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
- 1M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

**Procedure:**

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add **Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate** (1.0 eq) and dissolve in anhydrous DCM.
- Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add the substituted aniline (1.1 eq) followed by the slow, dropwise addition of pyridine (2.0 eq).
- Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
- Workup: Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel. Separate the organic layer.
- Washing: Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO<sub>3</sub> solution, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.
- Characterization: Confirm the structure and purity of the final compound using techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry (MS).



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Caption: Experimental workflow for the synthesis of sulfonamide derivatives.

## Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified with the GHS07 pictogram, indicating it can cause skin and eye irritation.

Table 2: GHS Hazard Information

Category	Code	Description	Source
Pictogram	<b>GHS07</b>	<b>Warning</b>	
Signal Word	Warning		
Hazard Statements	H315	Causes skin irritation	
	H319	Causes serious eye irritation	
	H335	May cause respiratory irritation	

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | Avoid breathing dust, wear protective gear, wash skin after handling, rinse eyes cautiously with water. ||

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## References

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